molecular formula C7H15N3O2 B1337846 tert-Butyl (2-amino-2-iminoethyl)carbamate CAS No. 251294-65-2

tert-Butyl (2-amino-2-iminoethyl)carbamate

Cat. No.: B1337846
CAS No.: 251294-65-2
M. Wt: 173.21 g/mol
InChI Key: SWBZVFFQFKRUQQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-iminoethyl)carbamate is a chemical compound with the molecular formula C7H15N3O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-amino-2-iminoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. The reaction typically requires the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-2-iminoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (2-amino-2-iminoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-iminoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-aminoethyl)carbamate: Similar in structure but lacks the imino group.

    tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of the imino group.

    tert-Butyl (4-methylpyridin-2-yl)carbamate: Features a pyridine ring in place of the imino group.

Uniqueness

tert-Butyl (2-amino-2-iminoethyl)carbamate is unique due to the presence of both amino and imino groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and interactions.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZVFFQFKRUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225639
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251294-65-2
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251294-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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